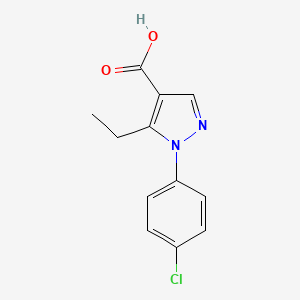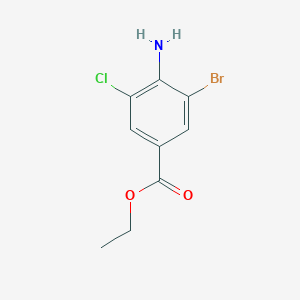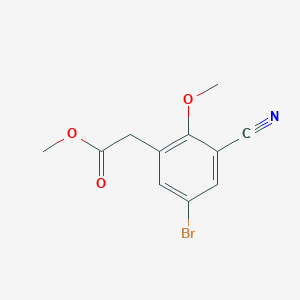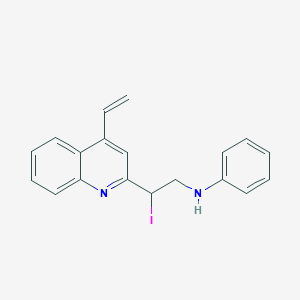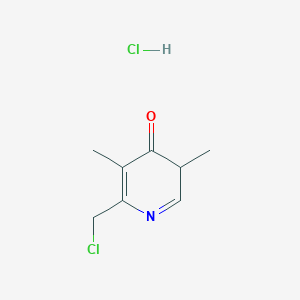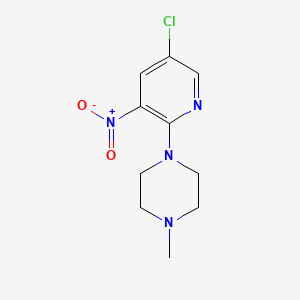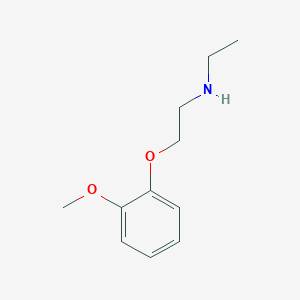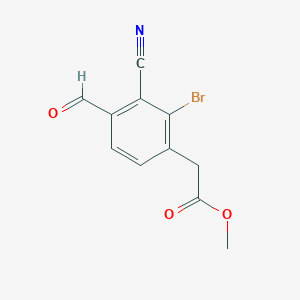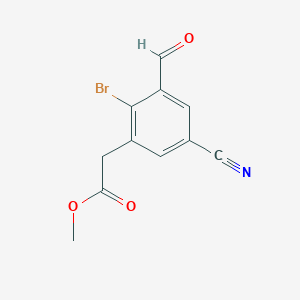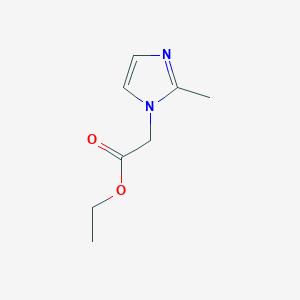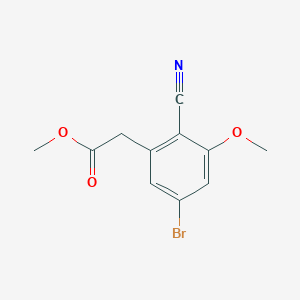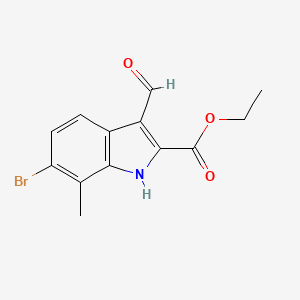amine CAS No. 1019615-35-0](/img/structure/B1486452.png)
[(2-Chlorophenyl)methyl](1-cyclopropylethyl)amine
Overview
Description
2-(Chlorophenyl)methyl (1-cyclopropylethyl)amine, commonly referred to as 2-CPMEA, is a synthetic amine and a derivative of amphetamine. It is used for scientific research purposes, primarily in neuroscience and pharmacology. 2-CPMEA has a wide range of applications and is used in experiments to study the mechanisms of action of various drugs, as well as to investigate the biochemical and physiological effects of these drugs.
Scientific Research Applications
2-CPMEA is used as a tool for scientific research, primarily in neuroscience and pharmacology. It is used in experiments to study the mechanisms of action of various drugs, as well as to investigate the biochemical and physiological effects of these drugs. It is also used to study the effects of drug interactions on the central nervous system.
Mechanism Of Action
2-CPMEA acts as an agonist of the norepinephrine transporter (NET). It binds to NET and increases the amount of norepinephrine available in the synapse, resulting in increased neuronal activity. This increased activity can lead to increased alertness, focus, and energy.
Biochemical And Physiological Effects
2-CPMEA has a range of biochemical and physiological effects. It has been shown to increase alertness, focus, and energy levels. It has also been shown to increase heart rate and blood pressure, as well as to cause mild euphoria. In addition, it has been shown to increase the release of dopamine and serotonin, which can lead to improved mood and decreased anxiety.
Advantages And Limitations For Lab Experiments
2-CPMEA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound to synthesize, and it is also highly soluble in water, which makes it easy to use in experiments. However, there are also some limitations to its use in lab experiments. It has a short half-life, meaning that its effects are relatively short-lived. In addition, it can cause side effects such as increased heart rate and blood pressure, which can be dangerous if not monitored carefully.
Future Directions
There are several potential future directions for the use of 2-CPMEA in scientific research. It could be used to study the effects of drugs on the central nervous system, as well as to investigate the biochemical and physiological effects of various drugs. In addition, it could be used to study the effects of drug interactions on the central nervous system. Finally, it could be used in experiments to investigate the effects of psychostimulants on behavior and cognition.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-cyclopropylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c1-9(10-6-7-10)14-8-11-4-2-3-5-12(11)13/h2-5,9-10,14H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQCNPYJTOBRLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Chlorophenyl)methyl](1-cyclopropylethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



